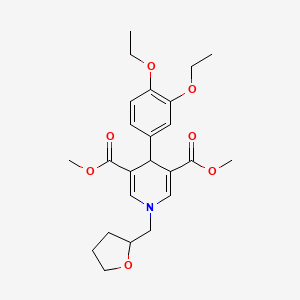![molecular formula C17H15BrN2O5 B4163489 1-[2-(3-bromophenoxy)ethyl]-1H-benzimidazole oxalate](/img/structure/B4163489.png)
1-[2-(3-bromophenoxy)ethyl]-1H-benzimidazole oxalate
Übersicht
Beschreibung
1-[2-(3-bromophenoxy)ethyl]-1H-benzimidazole oxalate, also known as BPEI, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPEI is a benzimidazole derivative that exhibits a range of biochemical and physiological effects, making it a promising candidate for use in a variety of research fields.
Wissenschaftliche Forschungsanwendungen
1-[2-(3-bromophenoxy)ethyl]-1H-benzimidazole oxalate has been studied extensively for its potential applications in a variety of scientific research fields. One of the most promising applications of 1-[2-(3-bromophenoxy)ethyl]-1H-benzimidazole oxalate is in the field of cancer research. Studies have shown that 1-[2-(3-bromophenoxy)ethyl]-1H-benzimidazole oxalate exhibits potent anticancer activity, with the ability to induce apoptosis in cancer cells and inhibit tumor growth in animal models. 1-[2-(3-bromophenoxy)ethyl]-1H-benzimidazole oxalate has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Studies have shown that 1-[2-(3-bromophenoxy)ethyl]-1H-benzimidazole oxalate exhibits neuroprotective effects, with the ability to protect neurons from oxidative stress and prevent neuronal death.
Wirkmechanismus
The mechanism of action of 1-[2-(3-bromophenoxy)ethyl]-1H-benzimidazole oxalate is not fully understood, but studies have shown that it exhibits its biological effects through a variety of mechanisms. 1-[2-(3-bromophenoxy)ethyl]-1H-benzimidazole oxalate has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and survival, such as topoisomerase II and protein kinase C. 1-[2-(3-bromophenoxy)ethyl]-1H-benzimidazole oxalate has also been shown to modulate the activity of various signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
1-[2-(3-bromophenoxy)ethyl]-1H-benzimidazole oxalate exhibits a range of biochemical and physiological effects, making it a promising candidate for use in a variety of research fields. 1-[2-(3-bromophenoxy)ethyl]-1H-benzimidazole oxalate has been shown to exhibit potent antioxidant activity, with the ability to scavenge free radicals and protect cells from oxidative stress. 1-[2-(3-bromophenoxy)ethyl]-1H-benzimidazole oxalate has also been shown to exhibit anti-inflammatory activity, with the ability to inhibit the production of inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-[2-(3-bromophenoxy)ethyl]-1H-benzimidazole oxalate in scientific research has several advantages and limitations. One advantage of 1-[2-(3-bromophenoxy)ethyl]-1H-benzimidazole oxalate is its potent biological activity, which makes it a promising candidate for use in a variety of research fields. Another advantage of 1-[2-(3-bromophenoxy)ethyl]-1H-benzimidazole oxalate is its relative ease of synthesis, which allows for large-scale production of the compound. However, one limitation of 1-[2-(3-bromophenoxy)ethyl]-1H-benzimidazole oxalate is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(3-bromophenoxy)ethyl]-1H-benzimidazole oxalate. One area of research is the development of new synthetic methods for 1-[2-(3-bromophenoxy)ethyl]-1H-benzimidazole oxalate, with the goal of improving the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of 1-[2-(3-bromophenoxy)ethyl]-1H-benzimidazole oxalate, with the goal of identifying new targets for the compound and improving its efficacy. Additionally, there is a need for further studies on the safety and toxicity of 1-[2-(3-bromophenoxy)ethyl]-1H-benzimidazole oxalate, with the goal of determining its potential for use in clinical applications.
Eigenschaften
IUPAC Name |
1-[2-(3-bromophenoxy)ethyl]benzimidazole;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O.C2H2O4/c16-12-4-3-5-13(10-12)19-9-8-18-11-17-14-6-1-2-7-15(14)18;3-1(4)2(5)6/h1-7,10-11H,8-9H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDBWXHQMTYMGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCOC3=CC(=CC=C3)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-dimethyl-N'-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1,2-ethanediamine hydrochloride](/img/structure/B4163417.png)
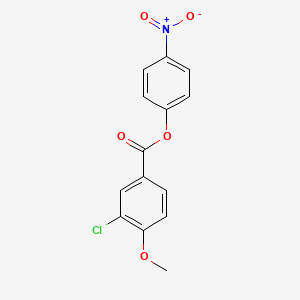

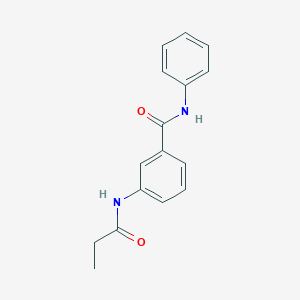
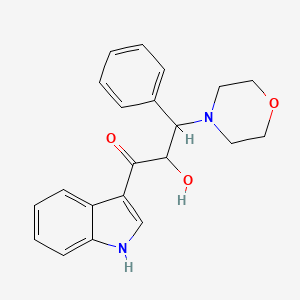
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbutanamide](/img/structure/B4163456.png)

![3-[4-(3-nitrophenoxy)butyl]-5,5-diphenyl-2,4-imidazolidinedione](/img/structure/B4163471.png)
![N'-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4163483.png)
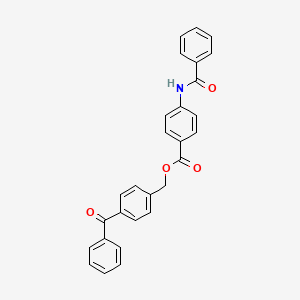
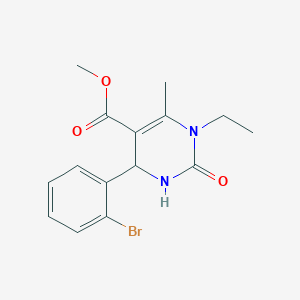
![2-[2-(2-sec-butylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4163510.png)
![2-bromo-N-{1-[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4163514.png)
